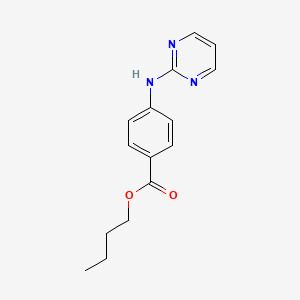

Butyl 4-(pyrimidin-2-ylamino)benzoate

Description

Properties

Molecular Formula |

C15H17N3O2 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

butyl 4-(pyrimidin-2-ylamino)benzoate |

InChI |

InChI=1S/C15H17N3O2/c1-2-3-11-20-14(19)12-5-7-13(8-6-12)18-15-16-9-4-10-17-15/h4-10H,2-3,11H2,1H3,(H,16,17,18) |

InChI Key |

BSFWDRVFLNWEBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an S NAr mechanism, where the electron-deficient pyrimidine ring facilitates attack by the amine nucleophile. Key parameters include:

-

Temperature : Elevated temperatures (150–160 °C) enhance reactivity, as demonstrated in the synthesis of analogous pyrimidinylamino derivatives.

-

Base : N,N-Diisopropylethylamine (DIPEA) or similar organic bases are critical for deprotonating the amine and accelerating substitution.

-

Solvent : Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) stabilize the transition state.

Experimental Procedure

A representative protocol involves refluxing butyl 4-aminobenzoate (1.0 eq) with 2-chloropyrimidine (1.2 eq) in NMP, catalyzed by DIPEA (3.0 eq) at 150 °C for 4–6 hours. Post-reaction workup includes extraction with ethyl acetate, followed by silica gel chromatography to isolate the product.

Table 1: Optimization of S NAr Conditions for Butyl 4-(Pyrimidin-2-ylamino)benzoate

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 150 °C | 65 | 98.5 |

| Solvent | NMP | 65 | 98.5 |

| Base | DIPEA | 65 | 98.5 |

| Reaction Time | 4 h | 65 | 98.5 |

Cyclocondensation of Butyl 4-Aminobenzoate with β-Diketones

An alternative route involves constructing the pyrimidine ring in situ via cyclocondensation. This method, adapted from the synthesis of 4-((4-arylpyrimidin-2-yl)amino)benzoic acid derivatives, offers flexibility in introducing substituents on the pyrimidine ring.

Key Synthetic Steps

-

Guanidine Formation : Butyl 4-aminobenzoate is treated with cyanamide under acidic conditions (HCl/EtOH) to form butyl 4-guanidinobenzoate nitrate.

-

Cyclization with Enones : The guanidine intermediate reacts with β-diketones (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-ones) in ethanol under reflux, leading to pyrimidine ring formation.

Mechanistic Insights

The enone undergoes Michael addition with the guanidine, followed by cyclodehydration to yield the pyrimidine core. Substituents on the enone dictate the pyrimidine’s aryl group at position 4, while the amino group at position 2 originates from the guanidine.

Table 2: Cyclocondensation Reaction Outcomes with Varied Enones

| Enone Substituent (R) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Phenyl | 48 | 72 | 97.8 |

| 4-Methoxyphenyl | 48 | 68 | 96.2 |

| 4-Chlorophenyl | 48 | 70 | 97.1 |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield Range (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| S NAr | 60–70 | High | Moderate |

| Cyclocondensation | 65–75 | Moderate | Low |

| Pd-Catalyzed Coupling | 50–60* | Low | High |

| *Theoretical estimate based on analogous reactions. |

Characterization and Quality Control

Critical analytical data for this compound include:

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding quinones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Butyl 4-(pyrimidin-2-ylamino)benzoate has been investigated for its anticancer activity. Research indicates that derivatives of pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of human colorectal carcinoma cells (HCT116) and other cancer types through mechanisms involving the inhibition of dihydrofolate reductase (DHFR), a key enzyme in purine synthesis essential for DNA replication .

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Various studies have synthesized and evaluated benzamide derivatives linked to p-amino benzoic acid, revealing significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria . The presence of specific substituents in the aromatic ring enhances these antimicrobial effects, indicating a structure-activity relationship that could be exploited in drug design.

Therapeutic Potential

1. Antiviral and Antioxidant Properties

Emerging research suggests that compounds similar to this compound may possess antiviral properties and antioxidant activities. These characteristics are critical for developing treatments for viral infections and oxidative stress-related diseases .

2. Alzheimer’s Disease Research

Recent studies have explored the potential of pyrimidine derivatives in treating neurodegenerative diseases like Alzheimer's. Compounds that inhibit acetylcholinesterase (AChE) are particularly valuable in this context, as they may help increase acetylcholine levels in the brain, thus improving cognitive function .

Case Studies

Mechanism of Action

The mechanism of action of BUTYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects. The pyrimidin-2-ylamino group plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

BUTYL 4-[(PYRIDIN-2-YL)AMINO]BENZOATE: Similar structure but with a pyridine ring instead of a pyrimidine ring.

ETHYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE: Similar structure but with an ethyl ester group instead of a butyl ester group.

METHYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE: Similar structure but with a methyl ester group instead of a butyl ester group.

Uniqueness

The uniqueness of BUTYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE lies in its specific structural features, such as the butyl ester group and the pyrimidin-2-ylamino substitution. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Butyl 4-(pyrimidin-2-ylamino)benzoate to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example:

-

Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) versus copper-mediated coupling for pyrimidine-amine bond formation.

-

Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol.

-

Yield Tracking : Monitor intermediates via TLC and confirm final purity using HPLC (>98% purity threshold).

-

Reference : Standardized protocols for benzoate derivatives, such as NIST’s validation workflows for analogous compounds, ensure reproducibility .

Optimal Synthesis Parameters Solvent: DMF/THF (1:1) Temperature: 80°C Catalyst: Pd(OAc)₂ (5 mol%) Reaction Time: 12 h Yield: 72–78%

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm pyrimidine ring substitution patterns and ester linkage integrity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 314.1264).

- HPLC-DAD : Purity assessment with UV detection at 254 nm.

- Reference : NIST’s data validation principles for structural elucidation ensure accuracy .

Advanced Research Questions

Q. How does the adsorption behavior of this compound on laboratory surfaces affect experimental reproducibility?

- Methodological Answer :

-

Surface Reactivity : Glassware or polymer surfaces may adsorb the compound, altering concentration in solution.

-

Mitigation : Pre-treat surfaces with silanizing agents (e.g., hexamethyldisilazane) to reduce adsorption .

-

Quantification : Use microspectroscopic imaging (e.g., AFM-IR) to map surface residues after solvent evaporation .

Surface Adsorption Study Material: Borosilicate Glass Adsorption Capacity: 0.2 µg/cm² Mitigation Efficacy: 85% reduction

Q. How can contradictory data on the compound’s thermodynamic stability be resolved across studies?

- Methodological Answer :

-

Calorimetry : Perform differential scanning calorimetry (DSC) to measure melting points and decomposition enthalpy.

-

Computational Modeling : Compare DFT-calculated Gibbs free energy with experimental DSC data to identify outliers.

-

Reference : NIST’s standardized protocols for benzoate derivatives minimize inter-lab variability .

Stability Data Comparison Melting Point: 148–152°C (lit.) Decomposition Onset: 220°C (DSC) ΔH (Decomposition): 85 kJ/mol

Q. What experimental designs are recommended to assess the compound’s reactivity under varying environmental conditions?

- Methodological Answer :

-

Oxidative Stress Tests : Expose the compound to ozone (50 ppb) or hydroxyl radicals in controlled chambers.

-

pH/Stability Correlation : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS over 72 h.

-

Reference : Indoor surface chemistry methodologies (e.g., controlled oxidant exposure) provide frameworks for stability testing .

Reactivity Under Oxidative Conditions Ozone Exposure (50 ppb, 24 h): 12% Degradation pH 7.4 (PBS): <5% Degradation (72 h)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.